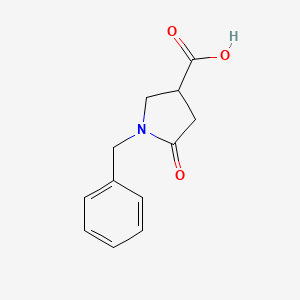

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165809. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQDWPBYULGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5733-86-8 | |

| Record name | 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5733-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005733868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5733-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, a pivotal heterocyclic compound in the landscape of modern drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document delves into the compound's structural attributes, synthesis, spectral characterization, and its significant role as a versatile intermediate for novel therapeutic agents.

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent stability, coupled with the capacity for diverse functionalization, makes it an attractive starting point for the development of novel drugs. This compound, in particular, has emerged as a valuable building block due to the strategic placement of its functional groups: a protected nitrogen atom, a reactive carboxylic acid, and a chiral center, offering multiple avenues for synthetic elaboration and modulation of biological activity.[3] This compound serves as a key intermediate in the synthesis of a wide array of therapeutic agents, including those with analgesic, anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

Structural Formula and Key Identifiers

-

Chemical Name: this compound

-

Molecular Formula: C₁₂H₁₃NO₃[3]

-

Molecular Weight: 219.24 g/mol [3]

-

CAS Number:

-

Appearance: White to off-white crystalline powder[3]

-

Melting Point: 142-146 °C[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy (Predicted, based on analogs): The proton NMR spectrum is expected to show characteristic signals for the benzyl and pyrrolidinone-carboxylic acid moieties. For a similar compound, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the signals for the pyrrolidinone ring protons (COCH₂, CH, and NCH₂) appear in the ranges of 2.58–2.68 ppm, 3.26–3.42 ppm, and 3.76–3.93 ppm, respectively.[2][7] A broad singlet for the carboxylic acid proton is anticipated around 12.65 ppm.[2][7] The benzyl group protons would appear as a multiplet in the aromatic region (around 7.2-7.4 ppm) and a singlet for the benzylic CH₂ protons.

¹³C NMR Spectroscopy (Predicted, based on analogs): The carbon NMR would corroborate the structure with signals for the carbonyl carbons of the lactam and carboxylic acid, the carbons of the pyrrolidinone ring, and the carbons of the benzyl group. For a related structure, the carbon peaks of the COCH₂, CH, and NCH₂ groups were observed at 33.74, 36.22, and 50.98 ppm, respectively, with the carboxylic acid carbon resonating at 174.41 ppm.[2][7]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption for the carboxylic acid will be present between 1760-1690 cm⁻¹, and another strong C=O stretch for the lactam will also be observed. The C-O stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ region.[1]

Mass Spectrometry: The mass spectrum of the methyl ester of this compound shows a molecular ion peak corresponding to its molecular weight, providing confirmation of the compound's composition.[8] For the carboxylic acid, mass spectrometry would confirm the molecular weight of 219.24 g/mol .

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the reaction of itaconic acid with benzylamine.[1] This reaction proceeds through a cascade aza-Michael addition followed by an intramolecular cyclization.

Reaction Mechanism: Aza-Michael Addition and Cyclization

The synthesis is a one-pot reaction that leverages the inherent reactivity of the starting materials. The mechanism can be described in two key steps:

-

Aza-Michael Addition: The primary amine (benzylamine) acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of itaconic acid. This conjugate addition is the initial carbon-nitrogen bond-forming step.[9][10]

-

Intramolecular Cyclization (Amidation): Following the Michael addition, the newly introduced amino group is positioned to readily attack the proximal carboxylic acid group of the itaconic acid backbone. This intramolecular nucleophilic acyl substitution results in the formation of the five-membered lactam ring and the elimination of a water molecule.[9][10]

Caption: Synthetic pathway of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[1][11]

Materials:

-

Itaconic acid

-

Benzylamine

-

Water (or an appropriate solvent like acetic acid)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in water.

-

To this solution, add benzylamine dropwise with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with cold water.

-

For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by the addition of hydrochloric acid.

-

Filter the purified product, wash with water, and dry under vacuum to yield this compound as a crystalline solid.

Applications in Drug Discovery and Development

This compound is a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its carboxylic acid moiety allows for further derivatization into esters, amides, and other functional groups, leading to the generation of extensive compound libraries for screening.

As a Precursor for Neuroprotective Agents

A significant area of application for this compound and its derivatives is in the development of neuroprotective agents.[5] Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in excitotoxicity, a key pathological process in various neurological disorders. Derivatives of this compound have been investigated as NMDA receptor antagonists, showing promise in mitigating neuronal damage.[5]

Mechanism of Action in Neuroprotection:

The neuroprotective effects of these derivatives are often attributed to their ability to modulate the NMDA receptor, thereby reducing the excessive influx of calcium ions that triggers neurotoxic cascades.

Caption: Proposed neuroprotective mechanism of action.

Experimental Workflow for Assessing Neuroprotective Effects

A standard in vitro workflow to evaluate the neuroprotective potential of compounds derived from this compound against NMDA-induced excitotoxicity is outlined below.

Cell-Based Assay for NMDA Receptor Antagonism:

-

Cell Culture: Primary neuronal cultures (e.g., cortical or hippocampal neurons) are established and maintained.

-

Compound Treatment: The cultured neurons are pre-incubated with varying concentrations of the test compound.

-

Induction of Excitotoxicity: NMDA is added to the culture medium to induce excitotoxicity.

-

Assessment of Cell Viability: Cell viability is measured using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Calcium Imaging: To further probe the mechanism, intracellular calcium levels can be monitored using fluorescent calcium indicators. A reduction in the NMDA-induced calcium influx in the presence of the test compound would support its role as an NMDA receptor antagonist.[12]

Other Therapeutic Areas

Beyond neuroprotection, derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a broad spectrum of biological activities, including:

-

Anti-inflammatory: Certain derivatives have been synthesized and evaluated for their anti-inflammatory properties.[4][13]

-

Anticancer: The scaffold has been utilized in the synthesis of compounds with potential anticancer activity.[1]

-

Antimicrobial: Various derivatives have shown promising antimicrobial and antifungal activities.[1][11]

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the strategic positioning of functional groups, provides a robust platform for the generation of diverse chemical entities with significant therapeutic potential. The demonstrated success of its derivatives, particularly in the realm of neuroprotection, underscores the importance of this scaffold in the ongoing quest for novel treatments for complex diseases. Future research will likely focus on the stereoselective synthesis of enantiomerically pure derivatives to enhance target specificity and reduce off-target effects, as well as the exploration of this scaffold for new and emerging therapeutic targets.

References

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5119. [Link]

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

-

Baran, M., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7, 11523. [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Noordzij, T., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 792. [Link]

-

Noordzij, T., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3794. [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

-

ResearchGate. (2017). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. [Link]

-

Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Masesane, I., & Nindi, M. (2014). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 19(7), 9390-9401. [Link]

-

Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry. [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1217736-39-4|(R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: A Keystone for Innovative Drug Discovery

This technical guide provides an in-depth exploration of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, a versatile heterocyclic building block with significant applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical identity, synthesis, characterization, and applications, with a focus on leveraging its structural features for the creation of novel therapeutic agents.

Core Compound Identity and Physicochemical Properties

This compound is a derivative of pyroglutamic acid, featuring a benzyl group attached to the nitrogen atom of the pyrrolidinone ring. This structural modification imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.

Chemical Structure:

Figure 2: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established synthetic methods for similar compounds. [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and benzylamine (1.05 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified. A common method involves dissolving the crude solid in a dilute aqueous solution of sodium bicarbonate, followed by washing with an organic solvent like ethyl acetate to remove any unreacted benzylamine. The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product. The purified solid is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a dedicated spectrum for the parent compound is not readily available in public databases, the expected spectral features can be inferred from its structure and data from its derivatives. [1] ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and benzylic protons as a singlet or AB quartet around 4.5 ppm), as well as signals for the protons on the pyrrolidinone ring. The methine proton at the 3-position would appear as a multiplet, and the diastereotopic methylene protons at the 4-position would likely appear as complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbonyl carbon of the lactam (around 175 ppm), the carboxylic acid carbonyl (around 173 ppm), the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidinone ring.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Significance |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Indicates the presence of the carboxylic acid hydroxyl group, often hydrogen-bonded. [2][3] |

| C-H (Aromatic) | 3100-3000 | Confirms the presence of the benzyl group. |

| C-H (Aliphatic) | 3000-2850 | Corresponds to the CH and CH₂ groups of the pyrrolidinone ring. |

| C=O (Carboxylic Acid) | 1760-1690 (strong) | A strong indicator of the carboxylic acid carbonyl. [2][3] |

| C=O (Lactam) | 1680-1630 (strong) | Characteristic absorption for a five-membered lactam ring. |

| C-N | 1400-1000 | Stretching vibration of the carbon-nitrogen bond in the lactam. |

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. For the methyl ester of a similar compound, the molecular ion peak is readily observed. [4][5]

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block in medicinal chemistry, primarily due to the presence of two key functional handles: the carboxylic acid and the modifiable benzyl group. The pyrrolidinone core is a common scaffold in many biologically active molecules. [6] Key Application Areas:

-

Antimicrobial Agents: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising activity against various bacterial and fungal pathogens. [7][8]The core structure can be modified to interact with specific microbial targets.

-

Anticancer Therapeutics: The pyrrolidinone scaffold has been incorporated into molecules designed as anticancer agents. [1][7]The benzyl group can be substituted to modulate activity and selectivity.

-

Anti-inflammatory Drugs: This class of compounds has been investigated for its potential as anti-inflammatory agents. [8][9]* Peptide Synthesis: The carboxylic acid and the protected amine (as a lactam) make this a potential building block in peptidomimetics and peptide synthesis, where the benzyl group can act as a protecting group. [10][11]

Figure 3: Key application areas of this compound.

Analytical Considerations and Chiral Separations

Given that this compound is a chiral molecule, the separation and analysis of its enantiomers are crucial, especially in a pharmaceutical context where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. [12][13] High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common technique for separating enantiomers. [14][15]This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for this class of compounds.

A Representative Chiral HPLC Method Development Workflow:

-

Column Screening: A range of chiral stationary phases (e.g., cellulose or amylose-based) should be screened with different mobile phases (normal-phase, polar organic, and reversed-phase).

-

Mobile Phase Optimization: Once a column shows some selectivity, the mobile phase composition is optimized to improve resolution. This involves adjusting the ratio of solvents (e.g., hexane/isopropanol for normal phase) and the use of additives like trifluoroacetic acid or diethylamine to improve peak shape.

-

Method Validation: The optimized method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery and organic synthesis. Its straightforward synthesis, combined with the presence of multiple functionalization points, allows for the creation of diverse molecular libraries for biological screening. The chirality of the molecule adds another layer of complexity and opportunity, making stereoselective synthesis and analysis paramount for its application in the development of new therapeutic agents. This guide provides a foundational understanding for researchers looking to harness the potential of this important chemical entity.

References

-

PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Methoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Vaickelioniene, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801.

- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.

-

Lead Sciences. (n.d.). (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]

-

SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 1-Benzyl-5-Oxo-Pyrrolidine-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

- Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583.

-

Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 5-oxoprolinate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

JSM Central. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Retrieved from [Link]

-

MDPI. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Title: Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. jsmcentral.org [jsmcentral.org]

An In-Depth Technical Guide to 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

A Core Scaffold for Modern Drug Discovery and Synthesis

Abstract: This technical guide provides a comprehensive overview of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, including its precise molecular weight, and outlines established methods for its synthesis, purification, and characterization. Furthermore, it explores the compound's role as a versatile building block in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this pyrrolidinone scaffold.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is the foundation of its application in research and development. This compound is a white to off-white crystalline powder valued for its unique structure, which combines a stable lactam ring with a reactive carboxylic acid, making it an ideal intermediate for further chemical modification.[1]

Molecular Formula and Weight

The defining quantitative characteristic of a molecule is its molecular weight, which is essential for stoichiometric calculations in synthesis and for analytical characterization.

-

Molecular Formula: C₁₂H₁₃NO₃[2]

-

Average Molecular Weight: 219.24 g/mol [1]

-

Monoisotopic Mass: 219.08954 Da[3]

These values are critical for mass spectrometry analysis, enabling precise identification and purity assessment of the compound.

Structural Data and Identification

The compound's identity is unequivocally confirmed by its structural identifiers and physicochemical constants.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 5733-86-8 | [2] |

| MDL Number | MFCD00085749 | [2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 142 - 146 °C | [1] |

| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | [3] |

| InChI Key | VYKQDWPBYULGPF-UHFFFAOYSA-N | [3] |

Synthesis and Characterization Workflow

The synthesis of substituted 5-oxopyrrolidine-3-carboxylic acids is a well-established process, typically involving the condensation of a primary amine with itaconic acid.[4] This foundational reaction provides a versatile and efficient route to the core scaffold.

General Synthetic Pathway

The synthesis of the title compound is achieved through the nucleophilic addition of benzylamine to itaconic acid, followed by an intramolecular cyclization. This reaction is typically performed at reflux in a suitable solvent, such as water or acetic acid, to yield the desired product.[5]

Standard Laboratory Protocol

The following protocol describes a representative synthesis. Causality: The choice of water as a solvent is strategic; it is environmentally benign and effectively facilitates the reaction between the water-soluble itaconic acid and benzylamine upon heating. The final recrystallization step is crucial for removing unreacted starting materials and side products, ensuring high purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in deionized water.

-

Addition of Amine: Add benzylamine (1.05 eq) dropwise to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then further chill in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product's identity and purity must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis. This self-validating system ensures the material meets the required specifications for subsequent applications.

Applications in Drug Discovery and Development

The 5-oxopyrrolidine-3-carboxylic acid scaffold is of high interest in medicinal chemistry due to its prevalence in biologically active molecules and its suitability for chemical modification.[6] The benzyl group at the N-1 position provides a lipophilic handle that can be crucial for interactions with biological targets.

A Versatile Intermediate and Scaffold

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[1] Its dual functionality allows for diverse chemical transformations:

-

Carboxylic Acid Derivatization: The acid moiety can be readily converted into esters, amides, or acid hydrazides, which serve as precursors for hydrazones, azoles, and other heterocyclic systems.[5]

-

N-Benzyl Group Modification: While stable, the benzyl group can be cleaved under specific conditions to allow for further functionalization at the nitrogen atom.

This versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening.[1]

Therapeutic Potential and Research Areas

Derivatives of the 5-oxopyrrolidine core have demonstrated a broad spectrum of biological activities. The N-benzyl substituent, in particular, is often incorporated to explore interactions with hydrophobic pockets in enzyme active sites or receptors. Key research areas include:

-

Anti-inflammatory Agents: The scaffold is used to develop novel analgesics and anti-inflammatory drugs.[1] Some derivatives have shown potent activity as inhibitors of matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases.[6][7]

-

Anticancer Activity: Modified pyrrolidinones have exhibited potent cytotoxic effects against various cancer cell lines, including lung cancer.[5][6]

-

Antimicrobial Agents: The core structure is a promising scaffold for developing new agents to combat multidrug-resistant pathogens.[6]

-

Enzyme Inhibition: It is frequently used in biochemical research to investigate enzyme inhibition and receptor-binding interactions, aiding in the elucidation of biological pathways.[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: A Core Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, established synthesis protocols, and its critical role as a molecular scaffold for creating a diverse range of biologically active agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this compound. We will explore its application in the development of novel therapeutics, including antimicrobial, anticancer, and anti-inflammatory agents, supported by detailed experimental workflows and mechanistic discussions.

Introduction: The Significance of the Pyrrolidinone Core

The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its structural rigidity, combined with its capacity for hydrogen bonding, makes it an ideal core for designing molecules that can effectively interact with biological targets like enzymes and receptors.[2] this compound (also known as 1-Benzyl-4-carboxy-2-pyrrolidinone) capitalizes on this core structure, incorporating two key functional groups that are ripe for chemical modification: a benzyl group at the N-1 position and a carboxylic acid at the C-3 position. This dual functionality allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.

This guide will demonstrate why this particular scaffold is more than just a simple building block; it is a strategic starting point for generating libraries of novel chemical entities with therapeutic potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. This compound is a white to off-white crystalline powder, stable under standard laboratory conditions.[2][3] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 5733-86-8 | [2] |

| Molecular Formula | C₁₂H₁₃NO₃ | [2][4] |

| Molecular Weight | 219.24 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 142 - 146 °C | [2] |

| Purity | ≥ 98% (Typical) | [2] |

| Solubility | Generally soluble in common organic solvents; low solubility in water.[3][5] | |

| Storage | Store at room temperature in a dry, well-ventilated place.[2][6] |

The structure features a chiral center at the C-3 position, meaning it can exist as (R) and (S) enantiomers. The specific stereochemistry can be critical for biological activity, making stereoselective synthesis a key consideration for advanced drug development projects.[7]

Caption: Molecular structure and key functional groups for derivatization.

Synthesis and Characterization

General Synthesis Pathway

The most common and efficient method for synthesizing the 5-oxopyrrolidine-3-carboxylic acid scaffold is through the cyclocondensation of itaconic acid with a primary amine.[8][9] For the title compound, benzylamine is used. This reaction is typically performed under reflux in a suitable solvent, such as water or acetic acid, providing a direct and high-yielding route to the desired product.

The causality behind this choice of reactants is clear: itaconic acid is an ideal precursor as its α,β-unsaturated dicarboxylic acid structure readily undergoes a Michael addition followed by an intramolecular amidation to form the stable five-membered lactam ring.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (General)

This protocol is a representative procedure adapted from established methods for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 eq) and benzylamine (1.0 eq).

-

Solvent Addition: Add water as the solvent to achieve a suitable concentration (e.g., 2-3 M).

-

Reflux: Heat the reaction mixture to reflux (100 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product will typically precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials.

-

Purification (Self-Validation): The trustworthiness of the synthesis is confirmed by rigorous purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

-

Characterization: Confirm the identity and purity of the final product by:

-

Melting Point Determination: Compare with the literature value (142-146 °C).[2]

-

Spectroscopic Analysis (NMR, IR): Verify the structure.

-

Spectroscopic Characterization

While specific spectra for the title compound require access to specialized databases,[10] the expected spectroscopic signatures can be reliably predicted based on its structure and data from its derivatives.[1][11]

-

¹H NMR: Expect signals for the benzyl protons (aromatic region, ~7.2-7.4 ppm) and the benzylic CH₂ protons (~4.5 ppm). The protons on the pyrrolidinone ring will appear as a series of multiplets in the ~2.6-4.0 ppm range. A broad singlet corresponding to the carboxylic acid proton will be highly deshielded (>10 ppm).[12]

-

¹³C NMR: Look for characteristic peaks for the two carbonyl carbons (amide ~170-175 ppm and carboxylic acid >175 ppm). Signals for the aromatic carbons of the benzyl group will be in the ~127-138 ppm range.

-

IR Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch for the amide (lactam) at a lower wavenumber (~1670-1690 cm⁻¹).[1][12]

Applications in Drug Discovery and Organic Synthesis

This compound is primarily valued as a versatile intermediate and building block.[2] Its true potential is realized upon derivatization, leading to compounds with a wide spectrum of biological activities.

Role as a Core Scaffold

The carboxylic acid moiety is the primary handle for chemical modification. It can be converted into esters, amides, or acid hydrazides, which serve as precursors for a vast library of compounds, including hydrazones, triazoles, and oxadiazoles.[1][13][14] These subsequent modifications are crucial for tuning the compound's pharmacological profile.

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Benzyl-5-Oxo-Pyrrolidine-3-Carboxylic Acid Methyl Ester | Chemical Structure, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 4. PubChemLite - 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid - Lead Sciences [lead-sciences.com]

- 7. (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

This technical guide provides an in-depth exploration of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile building block for a range of biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this important synthetic intermediate.

Nomenclature and Chemical Identity

This compound is a derivative of pyroglutamic acid, a five-membered lactam. The benzyl group attached to the nitrogen atom at position 1 enhances its lipophilicity and modulates its chemical reactivity. The carboxylic acid moiety at position 3 provides a key functional handle for further chemical modifications.

Synonyms and Identifiers:

The compound is known by several names in chemical literature and commercial catalogs. Establishing a clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5733-86-8 | Chem-Impex[2], Sigma-Aldrich[3] |

| PubChem CID | 99024 | PubChem[1] |

| MDL Number | MFCD00085749 | Sigma-Aldrich[3] |

| Alternative Name | 1-Benzyl-4-carboxy-2-pyrrolidinone | Chem-Impex[2] |

| Chiral Analogue | (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | BLDpharm[4] |

Synthesis of this compound

The most common and efficient synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the aza-Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization. This one-pot reaction is typically carried out in a suitable solvent at elevated temperatures.

Reaction Mechanism and Rationale

The synthesis proceeds in two key steps:

-

Aza-Michael Addition: The primary amine, benzylamine, acts as a nucleophile and attacks one of the activated double bonds of itaconic acid. This reaction is regioselective, with the amine preferentially adding to the β-position relative to one of the carboxylic acid groups.

-

Intramolecular Cyclization (Amidation): The newly formed secondary amine then undergoes an intramolecular condensation reaction with the adjacent carboxylic acid group, forming the stable five-membered lactam ring and eliminating a molecule of water.

The choice of solvent and temperature is critical for driving the reaction to completion and minimizing side products. Water is often used as a solvent as it is environmentally benign and effectively facilitates the reaction at reflux temperatures.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established procedures for the synthesis of analogous 1-substituted 5-oxopyrrolidine-3-carboxylic acids. This protocol includes in-process controls to ensure reaction completion and purity of the final product.

Materials:

-

Itaconic acid

-

Benzylamine

-

Deionized water

-

Hydrochloric acid (5% and concentrated)

-

Sodium hydroxide solution (5%)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend itaconic acid (1.0 equivalent) in deionized water.

-

Addition of Benzylamine: To the stirred suspension, add benzylamine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-16 hours.

-

In-Process Control (TLC): Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The disappearance of the starting materials (itaconic acid and benzylamine) and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

-

Filter the crude product and wash with cold deionized water.

-

For further purification, dissolve the crude solid in a 5% sodium hydroxide solution, treat with activated carbon if necessary, and filter to remove any insoluble impurities.

-

Re-precipitate the product by acidifying the filtrate to pH 2-3 with 5% hydrochloric acid.

-

Filter the purified product, wash with cold deionized water, and dry under vacuum over a desiccant like anhydrous magnesium sulfate.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Synthesis Workflow Diagram

Caption: Applications derived from the core scaffold.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery. Its stable lactam core and reactive carboxylic acid handle allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The demonstrated utility of its derivatives as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, as well as their potential as CNS-active compounds, underscores the importance of this scaffold in modern medicinal chemistry. Further exploration of the chemical space around this privileged structure is likely to yield novel and effective therapeutic agents.

References

-

PubChem. 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid. [Link]

-

PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. [Link]

-

SpectraBase. 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. [Link]

-

Šiugždaitė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

-

Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8011. [Link]

-

Li, Y., et al. (2023). Understanding the function of the GABAergic system and its potential role in rheumatoid arthritis. Frontiers in Immunology, 14, 1108611. [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1217736-39-4|(R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Benzyl Pyroglutamic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Pyroglutamate Scaffold in CNS Drug Discovery

Pyroglutamic acid, a cyclic derivative of glutamic acid, represents a privileged chiral scaffold in medicinal chemistry.[1][2] Its rigid structure and versatile functional groups—a lactam, a carboxylic acid, and a chiral center—make it an attractive starting point for the synthesis of a diverse array of bioactive molecules.[3][4] Derivatives of pyroglutamic acid have been investigated for a range of therapeutic applications, including as inhibitors of angiotensin-converting enzyme (ACE) and as potential treatments for neurodegenerative diseases.[4] The parent molecule, L-pyroglutamic acid, has demonstrated nootropic properties, improving learning and memory in preclinical models, and exhibiting neuroprotective effects in the context of cerebral ischemia.[1][5] Its mechanism is thought to involve modulation of the glutamatergic system, a key pathway in synaptic plasticity and neuronal survival.[6][7]

The introduction of an N-benzyl group to the pyroglutamic acid core is a strategic modification aimed at enhancing its therapeutic potential. The benzyl moiety can improve blood-brain barrier permeability and introduce new interactions with biological targets. Numerous N-benzyl derivatives of various scaffolds have shown promise in the context of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and stroke, often through mechanisms such as acetylcholinesterase inhibition, antioxidant effects, or modulation of specific signaling pathways.[2][8][9]

This technical guide provides a comprehensive overview of N-benzyl pyroglutamic acid, from its chemical synthesis and physicochemical properties to its hypothesized biological activities and the experimental frameworks required for its evaluation as a potential therapeutic agent for neurological disorders.

Synthesis and Characterization of N-Benzyl Pyroglutamic Acid

The synthesis of N-benzyl pyroglutamic acid, specifically (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid, can be achieved through the direct N-alkylation of L-pyroglutamic acid. This approach leverages the nucleophilicity of the lactam nitrogen. The following protocol is a representative method derived from established procedures for the N-alkylation and esterification of amino acids and their derivatives.[10][11]

Experimental Protocol: Synthesis of (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid

Materials:

-

L-pyroglutamic acid

-

Benzyl bromide

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add L-pyroglutamic acid (1 equivalent) to a flask containing anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt of pyroglutamic acid.

-

N-Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding water. Acidify the aqueous mixture to a pH of 2-3 with 1M HCl.

-

Extraction: Extract the product into ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid.

Characterization

The identity and purity of the synthesized N-benzyl pyroglutamic acid should be confirmed using a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the final product.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

The following diagram outlines the general workflow for the synthesis and purification of N-benzyl pyroglutamic acid.

Caption: General workflow for the synthesis of N-benzyl pyroglutamic acid.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the known properties of (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid and a related compound for comparison.

| Property | (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid | Benzyl N-benzoyl-(L)-pyroglutamate |

| CAS Number | 7535-59-3[13] | 13655564 (CID)[14] |

| Molecular Formula | C₁₂H₁₃NO₃[13] | C₁₉H₁₇NO₄[14] |

| Molecular Weight | 219.24 g/mol [13] | 323.3 g/mol [14] |

| XLogP3-AA | Not available | 2.7[14] |

| Hydrogen Bond Donors | 1 | 0[14] |

| Hydrogen Bond Acceptors | 3 | 4[14] |

Potential Biological Activity and Mechanisms of Action

While direct experimental data on the biological activity of N-benzyl pyroglutamic acid is limited, its therapeutic potential can be hypothesized based on the known pharmacology of its constituent moieties: the pyroglutamate core and the N-benzyl group.

Hypothesized Nootropic and Neuroprotective Effects

Given that L-pyroglutamic acid itself has demonstrated cognitive-enhancing and neuroprotective properties, it is plausible that N-benzyl pyroglutamic acid retains or even enhances these activities.[1][5] The N-benzyl group may improve the compound's ability to cross the blood-brain barrier, leading to higher concentrations in the CNS and potentially greater efficacy.

Potential Mechanisms of Action

Several neuroprotective mechanisms can be postulated for N-benzyl pyroglutamic acid, drawing from research on related compounds.

-

Modulation of the Glutamatergic System: L-pyroglutamic acid has been shown to interact with glutamate receptors.[6][7] N-benzyl pyroglutamic acid may act as a modulator of these receptors, potentially mitigating excitotoxicity, a key pathological process in stroke and neurodegenerative diseases.[15] A related compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), which is responsible for glutamate reuptake.[16][17] Enhanced glutamate clearance from the synapse is a recognized neuroprotective strategy.

-

Antioxidant Activity: Many benzyl-containing compounds exhibit antioxidant properties, scavenging free radicals that contribute to neuronal damage in various neurological conditions.[2][9] N-benzyl pyroglutamic acid may reduce oxidative stress, a common pathway in the pathophysiology of Alzheimer's, Parkinson's, and ischemic stroke.[18]

-

Inhibition of Acetylcholinesterase (AChE): The N-benzylpiperidine motif is a core component of the Alzheimer's drug donepezil and is found in many other AChE inhibitors.[8][19] While pyroglutamic acid is not piperidine, the N-benzyl functionality could confer some AChE inhibitory activity, which would be beneficial in Alzheimer's disease by increasing acetylcholine levels in the brain.[20]

-

Modulation of Cell Survival Pathways: N-benzyl eicosapentaenamide, a structurally related macamide, has been shown to exert neuroprotection by activating the pro-survival AKT signaling pathway and suppressing the p53-PUMA apoptotic pathway in a model of hypoxic-ischemic brain injury.[4][21] It is conceivable that N-benzyl pyroglutamic acid could engage similar intracellular signaling cascades to promote neuronal survival.

The following diagram illustrates a hypothesized signaling pathway for the neuroprotective effects of N-benzyl pyroglutamic acid, integrating the potential mechanisms described above.

Caption: Hypothesized neuroprotective mechanisms of N-benzyl pyroglutamic acid.

Framework for Biological Evaluation

To validate the therapeutic potential of N-benzyl pyroglutamic acid, a systematic biological evaluation is necessary. This would involve a combination of in vitro and in vivo models relevant to neurodegenerative diseases and stroke.

In Vitro Experimental Models

Objective: To determine the neuroprotective effects and mechanism of action at the cellular level.

Models:

-

Neuronal Cell Lines (e.g., SH-SY5Y, PC-12): These cells can be treated with neurotoxins to model specific aspects of neurodegeneration.

-

6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease-like toxicity.

-

Amyloid-beta (Aβ) oligomers: To model Alzheimer's disease-like toxicity.[22]

-

Glutamate or NMDA: To induce excitotoxicity.

-

-

Primary Neuronal Cultures: These provide a more physiologically relevant system to study neuroprotection.

-

Oxygen-Glucose Deprivation (OGD) Model: To simulate ischemic conditions in vitro.[4]

Assays:

-

Cell Viability Assays (e.g., MTT, LDH): To quantify the protective effect of the compound against neurotoxin-induced cell death.

-

Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes to assess antioxidant activity.

-

Western Blotting: To measure the expression and phosphorylation status of key proteins in signaling pathways (e.g., AKT, p53, caspases).

-

Enzyme Inhibition Assays: To determine IC50 values for targets like AChE.[19]

-

Glutamate Uptake Assays: Using radiolabeled glutamate in primary glial cultures or cells expressing EAATs to measure the compound's effect on transporter function.[16]

In Vivo Experimental Models

Objective: To assess the efficacy, pharmacokinetics, and safety of the compound in a whole-organism setting.

Models:

-

Scopolamine-Induced Amnesia in Rodents: A common model to screen for nootropic and cognitive-enhancing effects.[20]

-

Middle Cerebral Artery Occlusion (MCAO) in Rodents: The gold standard model for preclinical stroke research.[18] Endpoints include infarct volume measurement and neurological deficit scoring.

-

Transgenic Mouse Models of Alzheimer's Disease: To evaluate effects on Aβ plaque deposition and cognitive deficits.[23][24]

-

Neurotoxin-Based Models of Parkinson's Disease (e.g., MPTP in mice, 6-OHDA in rats): To assess the protection of dopaminergic neurons.[25][26]

Safety and Toxicity Considerations

While pyroglutamic acid is an endogenous metabolite, high concentrations can lead to pyroglutamic acidosis, a form of high anion gap metabolic acidosis.[27] This condition is rare and typically associated with the chronic use of certain drugs like paracetamol, especially in the context of underlying conditions such as malnutrition or renal insufficiency.[28][29] The toxicity profile of N-benzyl pyroglutamic acid is unknown and would need to be thoroughly evaluated through standard preclinical toxicology studies, including acute and chronic dosing regimens, to determine its safety margin.

Conclusion

N-benzyl pyroglutamic acid is a promising, yet under-investigated, compound that combines the nootropic and neuroprotective potential of the pyroglutamate scaffold with the favorable pharmacokinetic and pharmacodynamic properties often conferred by an N-benzyl group. Based on the extensive research on related molecules, there is a strong scientific rationale to hypothesize that N-benzyl pyroglutamic acid could act as a multi-target agent for the treatment of complex neurological disorders such as stroke, Alzheimer's disease, and Parkinson's disease. Its potential mechanisms of action, including modulation of the glutamatergic system, antioxidant effects, and regulation of cell survival pathways, warrant further investigation. The experimental frameworks outlined in this guide provide a roadmap for the systematic evaluation of this compound, from its synthesis and characterization to its preclinical efficacy and safety assessment. Future research in this area will be crucial to unlock the full therapeutic potential of N-benzyl pyroglutamic acid and its derivatives.

References

-

PrepChem. Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid. Available from: [Link]

-

MDPI. New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. Available from: [Link]

- Lun'shina, E. V., et al. "[Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]." Eksperimental'naia i klinicheskaia farmakologiia 66.1 (2003): 20-2.

-

ResearchGate. An easy and straight forward approach towards the synthesis of N-benzyl-5(S) - Substituted pyrrolidin-2-ones from N-benzyl-5(S) - pyroglutaminol through Mitsunobu reaction. Available from: [Link]

-

Drug Discovery & Development. Scientists uncover how molecule protects brain cells in parkinson's disease model. Available from: [Link]

-

Agência FAPESP. Researchers develop chemical compound with potential against Alzheimer's disease. Available from: [Link]

-

PubMed. Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. Available from: [Link]

-

PubMed. Neurochemical effects of L-pyroglutamic acid. Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Available from: [Link]

-

PubMed. Quantitative analysis of pyroglutamic acid in peptides. Available from: [Link]

-

PubMed. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity. Available from: [Link]

-

ResearchGate. (PDF) Pyroglutamate Aβ cascade as drug target in Alzheimer's disease. Available from: [Link]

-

PubMed. Pyroglutamate Aβ cascade as drug target in Alzheimer's disease. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. Available from: [Link]

-

PubMed. Mechanisms of action of neuroprotectants in stroke. Available from: [Link]

-

PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Available from: [Link]

-

National Institutes of Health (NIH). Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature. Available from: [Link]

-

Inno Publisher. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. Available from: [Link]

-

MDPI. Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

-

National Institutes of Health (NIH). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. Available from: [Link]

-

ACS Publications. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Available from: [Link]

-

National Institutes of Health (NIH). Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies. Available from: [Link]

-

MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available from: [Link]

-

EurekAlert! St. Louis University scientists identify chemical that triggers Parkinson's disease. Available from: [Link]

-

PubMed. L-pyroglutamic Acid Inhibits Energy Production and Lipid Synthesis in Cerebral Cortex of Young Rats in Vitro. Available from: [Link]

-

PubMed Central. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats. Available from: [Link]

-

ACS Publications. Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Available from: [Link]

-

PubMed. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Available from: [Link]

-

National Institutes of Health (NIH). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Available from: [Link]

-

PubChem. benzyl N-benzoyl-(L)-pyroglutamate. Available from: [Link]

-

PubMed Central. Pyroglutamic Acidemia: An Underrecognized and Underdiagnosed Cause of High Anion Gap Metabolic Acidosis - A Case Report and Review of Literature. Available from: [Link]

-

ResearchGate. Neurochemical effects of L-pyroglutamic acid. Available from: [Link]

-

PubMed. Pyroglutamate acidosis 2023. A review of 100 cases. Available from: [Link]

-

Alberta Health Services. Acetaminophen-Related Pyroglutamic Acidosis ~ (5-oxoprolinemia). Available from: [Link]

-

Semantic Scholar. [PDF] Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. Available from: [Link]

-

Chem-Impex. 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

MDPI. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R. Available from: [Link]

-

Preprints.org. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Available from: [Link]

-

PubMed. Intraneuronal pyroglutamate-Abeta 3-42 triggers neurodegeneration and lethal neurological deficits in a transgenic mouse model. Available from: [Link]

-

PubMed. Pyroglutamic acid improves learning and memory capacities in old rats. Available from: [Link]

-

Semantic Scholar. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides †. Available from: [Link]

-

Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Available from: [Link]

Sources

- 1. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyroglutamic acid improves learning and memory capacities in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid | 7535-59-3 [sigmaaldrich.com]

- 14. benzyl N-benzoyl-(L)-pyroglutamate | C19H17NO4 | CID 13655564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury | Semantic Scholar [semanticscholar.org]

- 22. Researchers develop chemical compound with potential against Alzheimer’s disease [agencia.fapesp.br]

- 23. researchgate.net [researchgate.net]

- 24. Pyroglutamate Aβ cascade as drug target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 26. St. Louis University scientists identify chemical that triggers Parkinson's disease | EurekAlert! [eurekalert.org]

- 27. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 80953-62-4|1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

The Biological Versatility of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The 5-Oxopyrrolidine-3-carboxylic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylic acid core is a recognized "privileged scaffold" in drug discovery, a molecular framework that is capable of providing ligands for diverse biological targets. This guide focuses on a key exemplar of this class, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, a versatile synthetic intermediate and a molecule of latent biological potential. Its unique structural features, including a lactam ring, a carboxylic acid functional group, and a benzyl moiety at the N-1 position, provide a rich platform for chemical modification and the exploration of a wide spectrum of pharmacological activities.